1-(3-Bromopropyl)-2-ethyl-4-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, iodine, and ethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with bromine and iodine atoms under specific conditions . The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a reactive compound that can participate in different chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of an iodine atom.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of an ethyl group.
Uniqueness
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene is unique due to the combination of bromine, iodine, and ethyl groups attached to the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H14BrI |
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Molecular Weight |
353.04 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
QCNLHWFWVBQDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)CCCBr |
Origin of Product |
United States |
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